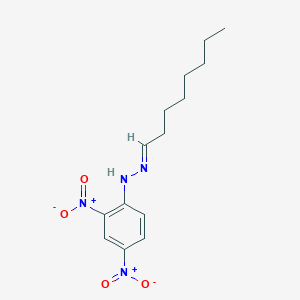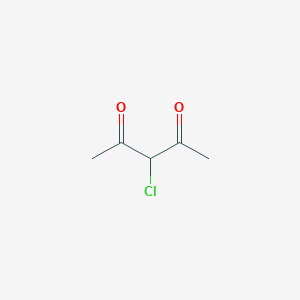
1,4-Dibromo-2,3,5,6-tetramethylbenzene
Übersicht
Beschreibung
1,4-Dibromo-2,3,5,6-tetramethylbenzene is a derivative of benzene where bromine atoms are substituted at the 1 and 4 positions, and methyl groups at the 2, 3, 5, and 6 positions. This compound is related to other poly-substituted benzenes, which have been the subject of various studies due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of sterically crowded benzene derivatives, such as 1,4-diiodo-2,3,5,6-tetraarylbenzenes, has been achieved through reactions involving hexabromobenzene with Grignard reagents, followed by iodination . Although this does not directly describe the synthesis of 1,4-dibromo-2,3,5,6-tetramethylbenzene, it provides insight into the synthetic strategies that could be applied to similar compounds.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,4-diiodo-2,3,5,6-tetraarylbenzenes, has been investigated using single-crystal X-ray techniques. These studies have revealed interesting distortions in the benzene ring structure due to steric hindrance . For 1,4-dibromo-2,3,5,6-tetramethylbenzene, similar steric effects could be expected, potentially leading to non-planar distortions of the benzene ring.
Chemical Reactions Analysis
The reactivity of dibromobenzenes is significant for various organic transformations. For instance, 1,2-dibromobenzenes are valuable precursors for reactions involving the formation of benzynes . While this does not directly pertain to 1,4-dibromobenzenes, it suggests that the dibromo substitution pattern is reactive and can be utilized in further chemical transformations.
Physical and Chemical Properties Analysis
The physical properties of dibromobenzenes, such as melting points, have been correlated with molecular symmetry and the presence of halogen bonds. For example, 1,4-dibromobenzene has a higher melting point than its isomers, which is consistent with its higher molecular symmetry . This suggests that 1,4-dibromo-2,3,5,6-tetramethylbenzene may also exhibit distinct physical properties due to its substitution pattern.
Wissenschaftliche Forschungsanwendungen
Brominated Flame Retardants
1,4-Dibromo-2,3,5,6-tetramethylbenzene is a compound that falls within the broader class of novel brominated flame retardants (NBFRs), which have seen increasing application due to concerns about older flame retardants' persistence and potential toxicity. The compound's relevance in scientific research primarily relates to its role as a flame retardant. NBFRs, including similar brominated compounds, are subjects of significant research focus for their occurrence in various environments, such as indoor air, dust, consumer goods, and food. Studies aim to understand these compounds' environmental fate, toxicity, and the implications of their widespread use. Research highlights large knowledge gaps for many NBFRs, underscoring the need for further study on their environmental and health impacts. Notably, high concentrations of related brominated compounds in indoor environments indicate a pressing need for optimized analytical methods and more comprehensive monitoring programs (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental Toxicology
The environmental toxicology of brominated compounds, akin to 1,4-Dibromo-2,3,5,6-tetramethylbenzene, has been a critical area of research. These compounds' potential health effects, particularly as they relate to their persistence in the environment and similarity in toxicity profiles to their chlorinated analogs, are of great concern. Studies emphasize the necessity of understanding exposure levels and health outcomes associated with brominated flame retardants to assess the risk they pose to human health and the environment effectively. The rapid increase in the use of such brominated compounds elevates the level of concern regarding their potential to contribute to the burden of persistent organic pollutants (POPs) in the environment (Birnbaum, Staskal, & Diliberto, 2003).
Monitoring and Analysis
Research efforts have also concentrated on improving the monitoring and analysis of NBFRs, including compounds like 1,4-Dibromo-2,3,5,6-tetramethylbenzene. This includes the development of advanced analytical methods to detect and quantify these compounds in various matrices. The goal is to achieve a better understanding of their distribution, concentration levels, and potential pathways into the environment and human exposure. The identification of large knowledge gaps for many NBFRs, with some not included in any monitoring programs, highlights the importance of continued research in this area to inform risk assessments and regulatory decisions (Zuiderveen, Slootweg, & de Boer, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
1,4-Dibromo-2,3,5,6-tetramethylbenzene is primarily used as a reagent or starting material in organic synthesis . The specific targets of this compound can vary depending on the reaction it is involved in and the other reactants present.
Mode of Action
This compound is known for its strong bromine substitution, meaning the bromine atoms are prone to being replaced or reacting . This property allows it to participate in various reactions, leading to the synthesis of other organic compounds, including those with bromine substituents, heterocyclic compounds, and organometallic compounds .
Eigenschaften
IUPAC Name |
1,4-dibromo-2,3,5,6-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWAQZBDJDWANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)C)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061846 | |
| Record name | Benzene, 1,4-dibromo-2,3,5,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1646-54-4 | |
| Record name | 1,4-Dibromo-2,3,5,6-tetramethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1646-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dibromo-2,3,5,6-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1646-54-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-dibromo-2,3,5,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,4-dibromo-2,3,5,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIBROMO-2,3,5,6-TETRAMETHYLBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the structure of 1,4-dibromo-2,3,5,6-tetramethylbenzene in its solid state?
A1: 1,4-Dibromo-2,3,5,6-tetramethylbenzene exhibits an interesting structural feature in its solid state - it forms crystal structures based on π-stacking of the molecules. [] This stacking arrangement is influenced by the bromine and methyl substituents on the benzene ring. Furthermore, this compound undergoes an order-disorder phase transition at low temperatures (around 154 K upon cooling and 160 K upon heating). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















